(E)-N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide
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Overview
Description
(E)-N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound features a fluorophenyl group, a thiophene ring, and an acrylamide moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the acrylamide moiety: This can be achieved by reacting thiophene-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Coupling of the fluorophenyl group: The final step involves coupling the fluorophenyl group to the piperidine-acrylamide intermediate using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)piperidine-1-carboxamide: Lacks the acrylamide and thiophene moieties.
N-(4-chlorophenyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide: Chlorine substituent instead of fluorine.
N-(4-fluorophenyl)-4-(acrylamido)methyl)piperidine-1-carboxamide: Lacks the thiophene ring.
Uniqueness
(E)-N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide is unique due to the presence of both the thiophene ring and the acrylamide moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S/c21-16-3-5-17(6-4-16)23-20(26)24-11-9-15(10-12-24)14-22-19(25)8-7-18-2-1-13-27-18/h1-8,13,15H,9-12,14H2,(H,22,25)(H,23,26)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWARSQIBVTTKD-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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